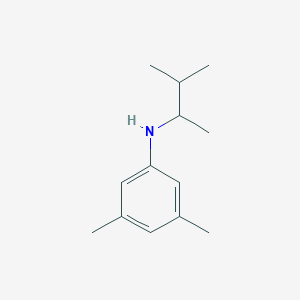

3,5-dimethyl-N-(3-methylbutan-2-yl)aniline

Beschreibung

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative with a 3,5-dimethylphenyl group and a branched N-alkyl substituent (3-methylbutan-2-yl). Its molecular formula is C₁₃H₂₁N, and its molecular weight is 191.32 g/mol. The compound’s structure combines aromatic methyl groups and a tertiary alkyl chain, conferring moderate hydrophobicity and steric bulk. Such features make it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates .

Eigenschaften

Molekularformel |

C13H21N |

|---|---|

Molekulargewicht |

191.31 g/mol |

IUPAC-Name |

3,5-dimethyl-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h6-9,12,14H,1-5H3 |

InChI-Schlüssel |

MWJYDBOTRCNINU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)NC(C)C(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 3,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified by distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline with five analogs:

Key Observations:

- Branched Alkyl vs. Phenoxy/Propoxy Substituents: The target compound’s branched alkyl chain enhances hydrophobicity compared to ether-linked analogs (e.g., phenoxypropyl or propoxybenzyl derivatives), which exhibit moderate polarity due to oxygen atoms .

- Electronic Effects : Fluorinated derivatives (e.g., 3,5-dimethyl-N-(2-fluorobenzyl)aniline) display electron-withdrawing effects from fluorine, altering reactivity in electrophilic substitution or binding interactions .

- Schiff Base Derivatives : The thiophene-containing analog () forms conjugated systems suitable for metal coordination, a property absent in the alkyl-substituted target compound .

Electrochemical Behavior:

- In contrast, the target compound’s saturated alkyl chain may limit such radical-mediated reactivity.

Coordination Chemistry:

- The thiophene Schiff base analog () acts as a ligand for metal complexes, enabling catalytic or materials science applications. The target compound’s lack of π-conjugated substituents restricts similar utility .

Pharmaceutical Relevance:

- Fluorobenzyl-substituted analogs () are commercially available for drug discovery, leveraging fluorine’s bioisosteric properties. The target compound’s lipophilicity may favor membrane permeability in bioactive molecules .

Biologische Aktivität

3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound notable for its unique structural characteristics, which include a hindered amine group. This compound's molecular formula is with a molecular weight of approximately 191.31 g/mol. The biological activity of this compound has garnered interest in fields such as medicinal chemistry and organic synthesis due to its potential applications in drug development.

Structural Characteristics

The structure of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline features a dimethyl substituent on the aniline ring and a branched alkyl group attached to the nitrogen atom. This configuration influences its chemical reactivity and potential bioactivity. The hindered amine motif suggests that it may exhibit various pharmacological properties similar to other amines, which have shown antibacterial, antifungal, and antitumor effects.

Case Studies and Research Findings

Research has primarily focused on the synthesis and structure-activity relationships (SAR) of related compounds. For instance, studies have shown that variations in side chains significantly affect biological potency.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline | Antibacterial, Antifungal | |

| N-(4-(tert-butylamino)phenyl)acetamide | Antitumor | |

| 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine | Enhanced Lipophilicity |

These compounds illustrate how structural modifications can lead to variations in biological activity. The unique hindered amine structure of 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline is expected to provide distinct chemical properties compared to its analogs.

The precise mechanism by which 3,5-dimethyl-N-(3-methylbutan-2-yl)aniline exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with cellular targets may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or tumor growth.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.